molecular formula C17H19ClN2O4S B5883424 ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B5883424
M. Wt: 382.9 g/mol
InChI Key: AGSLHUZTGICTBL-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate, also known as CDMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDMPA is a thiazole-based derivative that has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects.

Scientific Research Applications

Ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential applications in scientific research. Some of the most promising areas of research include its antimicrobial and antifungal properties, as well as its potential as an antitumor agent. In addition, this compound has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.

Mechanism of Action

The mechanism of action of ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that this compound may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. In addition, this compound is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate. One area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases. Finally, the mechanism of action of this compound needs to be further elucidated in order to fully understand its biological activities.

Synthesis Methods

Ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate can be synthesized through a multistep process involving the condensation of 4-chloro-3,5-dimethylphenol with ethyl acetoacetate followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through the reaction of the intermediate with acetic anhydride and ethyl acetate. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.

properties

IUPAC Name

ethyl 2-[2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-4-23-15(22)7-12-9-25-17(19-12)20-14(21)8-24-13-5-10(2)16(18)11(3)6-13/h5-6,9H,4,7-8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSLHUZTGICTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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